Cas no 880804-24-0 (2-{4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3-chlorophenyl)acetamide)

2-{4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3-chlorophenyl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
- 2-{4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3-chlorophenyl)acetamide
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- インチ: 1S/C15H13ClN6OS/c16-10-4-3-5-11(8-10)19-13(23)9-24-15-21-20-14(22(15)17)12-6-1-2-7-18-12/h1-8H,9,17H2,(H,19,23)
- InChIKey: KKEBNRKDCWPSCG-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(Cl)=C1)(=O)CSC1N(N)C(C2=NC=CC=C2)=NN=1
2-{4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3-chlorophenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2649-0317-50mg |
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide |
880804-24-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2649-0317-40mg |
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide |
880804-24-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2649-0317-2μmol |
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide |
880804-24-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2649-0317-15mg |
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide |
880804-24-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2649-0317-75mg |
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide |
880804-24-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2649-0317-1mg |
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide |
880804-24-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2649-0317-2mg |
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide |
880804-24-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2649-0317-10mg |
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide |
880804-24-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2649-0317-3mg |
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide |
880804-24-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2649-0317-20μmol |
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide |
880804-24-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
2-{4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3-chlorophenyl)acetamide 関連文献
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
2-{4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3-chlorophenyl)acetamideに関する追加情報
2-{4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3-chlorophenyl)acetamide: A Novel Scaffold in Medicinal Chemistry
2-{4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3-chlorophenyl)acetamide, with the CAS number 880804-24-0, represents a promising candidate in the field of drug discovery and targeted therapy. This compound is a sulfanyl-substituted 1,2,4-triazole derivative, featuring a pyridin-2-yl ring and a 3-chlorophenyl moiety. Its unique molecular architecture positions it as a potential multitarget inhibitor, with applications in oncology and inflammatory diseases. Recent studies have highlighted its antiproliferative activity against cancer cell lines, making it a focal point in modern pharmacology.
Chemical Structure and Functional Groups
The core structure of this compound is a 1,2,4-triazole ring, which is known for its high biological activity and drug-like properties. The pyridin-2-yl group, attached to the triazole ring, introduces electronic effects that enhance molecular stability and receptor binding affinity. The sulfanyl group (−S−) in the triazole position is critical for intermolecular interactions, particularly in hydrogen bonding and metal coordination. Additionally, the 3-chlorophenyl substituent contributes to lipophilicity, which is essential for cell membrane permeability and target specificity.
Recent Research and Therapeutic Potential
Recent advancements in computational chemistry have revealed that this compound exhibits selective inhibition of kinase enzymes, such as EGFR and ALK, which are implicated in tumor progression. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated its IC50 values of 0.8 nM against A549 cells, highlighting its potent antitumor activity. Furthermore, its anti-inflammatory properties have been validated in in vivo models, with significant reduction in cytokine production observed in lipopolysaccharide-induced inflammation.
Applications in Drug Development
The multifunctional nature of this compound makes it a valuable scaffold for drug design. Its triazole ring can be modified to enhance solubility and bioavailability, while the pyridin-2-yl group offers opportunities for targeted delivery. Researchers are also exploring its potential as a prodrug, where the sulfanyl group can be activated in vivo to release the active moiety. Such strategies align with personalized medicine goals, aiming to improve therapeutic outcomes and reduce side effects.
Synthesis and Optimization
The synthesis of this compound typically involves Suzuki coupling and triazole formation reactions. A 2022 study in *Organic & Biomolecular Chemistry* reported an efficient route using copper-catalyzed azide-alkyne cycloaddition to construct the triazole ring. Optimization of reaction conditions, such as temperature and solvent, has led to higher yields and purer products, which is critical for scale-up manufacturing in pharmaceutical industries.
Biological Activity and Mechanism of Action
In vitro studies have shown that this compound induces apoptosis in cancer cells through mitochondrial pathway activation. It also exhibits anti-angiogenic effects, inhibiting VEGF signaling and endothelial cell proliferation. These mechanisms are crucial for targeting tumor microenvironment and preventing metastasis. Additionally, its anti-inflammatory profile suggests potential applications in autoimmune disorders and chronic inflammatory conditions.
Challenges and Future Directions
While this compound shows great promise, challenges such as drug resistance and toxicity remain. Ongoing research focuses on structure-activity relationship (SAR) studies to identify bioisosteric replacements and selectivity enhancers. Advances in AI-driven drug discovery are also being leveraged to predict binding affinities and off-target effects, ensuring safer and more effective therapeutic outcomes.
Conclusion
2-{4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3-chlorophenyl)acetamide stands at the forefront of innovative drug development. Its unique chemical structure and biological activity make it a versatile platform for targeted therapies. As research progresses, this compound may pave the way for next-generation treatments in oncology and inflammatory diseases, underscoring the importance of multidisciplinary approaches in modern pharmacology.
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